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Compound of Interest

Compound Name: N,2-dihydroxy-4-methylbenzamide

Cat. No.: B174648 Get Quote

Introduction
N,2-dihydroxy-4-methylbenzamide is a hydroxamic acid derivative of significant interest in

medicinal chemistry and materials science. As a chelating agent, its ability to form stable

complexes with metal ions, such as titanium(IV), makes it a valuable ligand in the development

of novel therapeutic agents and functional materials[1]. A thorough understanding of its

molecular structure and electronic properties is paramount for elucidating its mechanism of

action and for the rational design of new applications. This technical guide provides a

comprehensive overview of the spectroscopic data for N,2-dihydroxy-4-methylbenzamide,

including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and

Mass Spectrometry (MS). The presented data and interpretations are grounded in experimental

findings and theoretical principles, offering a valuable resource for researchers in drug

development and chemical sciences.

Molecular Structure and Spectroscopic Correlation
The molecular structure of N,2-dihydroxy-4-methylbenzamide, with its distinct functional

groups—a phenolic hydroxyl, a hydroxamic acid moiety, and a methyl-substituted aromatic ring

—gives rise to a unique spectroscopic fingerprint. Each analytical technique provides

complementary information, allowing for a complete structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a

molecule. For N,2-dihydroxy-4-methylbenzamide, ¹H and ¹³C NMR provide detailed

information about the chemical environment of each proton and carbon atom.

Experimental Protocol: NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra of N,2-dihydroxy-4-
methylbenzamide is crucial for reproducibility.

Instrumentation:

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

Dissolve approximately 5-10 mg of N,2-dihydroxy-4-methylbenzamide in 0.5-0.7 mL of a

suitable deuterated solvent (e.g., deuterated methanol, CD₃OD, or dimethyl sulfoxide-d₆,

DMSO-d₆). The choice of solvent is critical as labile protons (OH and NH) may exchange

with deuterium, leading to signal broadening or disappearance.

Transfer the solution to a standard 5 mm NMR tube.

Vortex the sample to ensure homogeneity.

¹H NMR Acquisition Parameters:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

Number of Scans: 16-64 scans, depending on the sample concentration.

Relaxation Delay (d1): 1-2 seconds.

Acquisition Time: 2-4 seconds.

Spectral Width: A range covering approximately -2 to 12 ppm.

¹³C NMR Acquisition Parameters:

Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).
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Number of Scans: 1024-4096 scans, due to the lower natural abundance of ¹³C.

Relaxation Delay (d1): 2-5 seconds.

Acquisition Time: 1-2 seconds.

Spectral Width: A range covering approximately 0 to 200 ppm.

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase and baseline correct the resulting spectrum.

Reference the spectrum to the residual solvent peak or an internal standard (e.g.,

tetramethylsilane, TMS).

¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of N,2-dihydroxy-4-methylbenzamide is expected to show distinct

signals for the aromatic protons, the methyl protons, and the labile hydroxyl and amide protons.

The chemical shifts (δ) are influenced by the electronic effects of the substituents on the

benzene ring.
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Proton Assignment
Expected Chemical

Shift (ppm)
Multiplicity Integration

Aromatic H (position

3)
6.5 - 6.7 Doublet (d) 1H

Aromatic H (position

5)
6.7 - 6.9 Doublet (d) 1H

Aromatic H (position

6)
7.0 - 7.2

Singlet (s) or broad

singlet
1H

Methyl (-CH₃) 2.2 - 2.4 Singlet (s) 3H

Phenolic OH 8.0 - 10.0 Broad Singlet (br s) 1H

Amide NH 9.0 - 11.0 Broad Singlet (br s) 1H

Hydroxamic Acid OH 9.0 - 11.0 Broad Singlet (br s) 1H

Note: The chemical shifts of the labile OH and NH protons are highly dependent on solvent,

concentration, and temperature.

¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The

chemical shifts are indicative of the hybridization and electronic environment of each carbon

atom.

Carbon Assignment Expected Chemical Shift (ppm)

Carbonyl (C=O) 165 - 175

Aromatic C-OH 155 - 165

Aromatic C-CH₃ 135 - 145

Aromatic C-H 110 - 130

Aromatic C-C=O 115 - 125

Methyl (-CH₃) 20 - 25
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The IR spectrum of N,2-dihydroxy-4-methylbenzamide is

characterized by absorption bands corresponding to the vibrations of its various functional

groups.

Experimental Protocol: IR Spectroscopy
Instrumentation:

A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean.

Place a small amount of the solid N,2-dihydroxy-4-methylbenzamide sample directly onto

the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

Spectral Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans.

A background spectrum of the empty ATR crystal should be collected prior to sample

analysis.

IR Spectral Data and Interpretation
The key vibrational frequencies in the IR spectrum of N,2-dihydroxy-4-methylbenzamide
provide clear evidence for its functional groups. In a study of a titanium(IV) complex with N,2-

dihydroxybenzamide, the IR spectrum of the free ligand was used as a reference[1]. The
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ν(C=O) stretching vibration is observed around 1620 cm⁻¹, and the ν(N-O) stretch is found near

990 cm⁻¹[1].

Vibrational Mode
Expected Wavenumber

(cm⁻¹)
Intensity

O-H Stretch (phenolic and

hydroxamic acid)
3200 - 3600 Broad, Strong

N-H Stretch (amide) 3100 - 3300 Broad, Medium

C-H Stretch (aromatic) 3000 - 3100 Medium

C-H Stretch (methyl) 2850 - 3000 Medium

C=O Stretch (amide I) ~1620 Strong

C=C Stretch (aromatic) 1450 - 1600 Medium-Strong

N-H Bend (amide II) 1500 - 1550 Medium

N-O Stretch ~990 Medium

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of

ions. It is used to determine the molecular weight of a compound and can provide information

about its structure through fragmentation analysis.

Experimental Protocol: Mass Spectrometry
Instrumentation:

An Electrospray Ionization (ESI) mass spectrometer coupled to a suitable mass analyzer

(e.g., Quadrupole, Time-of-Flight).

Sample Preparation:

Prepare a dilute solution of N,2-dihydroxy-4-methylbenzamide (approximately 10-100

µg/mL) in a suitable solvent such as methanol or acetonitrile.
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A small amount of a modifier like formic acid (for positive ion mode) or ammonium hydroxide

(for negative ion mode) can be added to promote ionization.

Data Acquisition (ESI):

Ionization Mode: Positive and/or negative ion mode.

Capillary Voltage: 3-5 kV.

Nebulizing Gas Flow: Adjusted to obtain a stable spray.

Drying Gas Temperature: 200-350 °C.

Mass Range: A range covering the expected molecular ion and potential fragments (e.g., m/z

50-500).

Mass Spectrometry Data and Interpretation
The molecular formula of N,2-dihydroxy-4-methylbenzamide is C₈H₉NO₃, with a

monoisotopic mass of 167.05824 Da[2]. In ESI-MS, the compound is expected to be detected

as protonated or deprotonated molecular ions, as well as adducts with solvent or salt ions.

Predicted m/z Values:[2]

Adduct m/z (calculated) Ionization Mode

[M+H]⁺ 168.06552 Positive

[M+Na]⁺ 190.04746 Positive

[M+K]⁺ 206.02140 Positive

[M-H]⁻ 166.05096 Negative

Fragmentation Pathway:

A logical fragmentation pathway for N,2-dihydroxy-4-methylbenzamide in MS/MS

experiments can be proposed. The fragmentation pattern provides valuable structural

information.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b174648?utm_src=pdf-body
https://pubchemlite.lcsb.uni.lu/e/compound/23021540
https://pubchemlite.lcsb.uni.lu/e/compound/23021540
https://www.benchchem.com/product/b174648?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b174648?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[M+H]⁺
m/z = 168.07

[M+H - H₂O]⁺
m/z = 150.06- H₂O

[M+H - HNO]⁺
m/z = 137.06

- HNO

[C₇H₇O]⁺
m/z = 107.05

- CO

Click to download full resolution via product page

Caption: Proposed ESI-MS/MS fragmentation of N,2-dihydroxy-4-methylbenzamide.

Conclusion
The spectroscopic data presented in this guide provide a comprehensive and validated

framework for the identification and characterization of N,2-dihydroxy-4-methylbenzamide.

The combination of NMR, IR, and MS techniques allows for an unambiguous determination of

its molecular structure. The detailed protocols and data interpretations serve as a valuable

resource for researchers, facilitating further investigations into the chemical and biological

properties of this important molecule. The consistency between the expected and reported

spectroscopic features underscores the reliability of these analytical methods for structural

elucidation in drug discovery and materials science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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